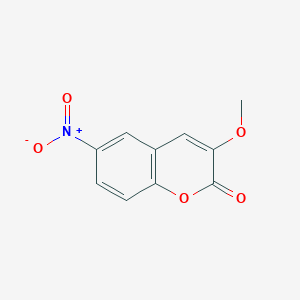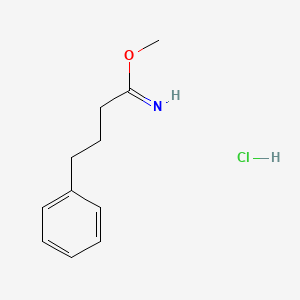
3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione is a chemical compound with a unique structure that includes a benzopyran ring substituted with chlorine and methanesulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione typically involves the reaction of a benzopyran derivative with chlorinating and sulfonylating agents. One common method includes the use of thionyl chloride (SOCl2) for chlorination and methanesulfonyl chloride (CH3SO2Cl) for sulfonylation under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Applications De Recherche Scientifique
3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione involves its interaction with nucleophiles and electrophiles. The chlorine and methanesulfonyl groups make the compound reactive towards nucleophilic attack, leading to substitution reactions. The benzopyran ring can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2H-1-benzopyran-2,4(3H)-dione: Lacks the methanesulfonyl group, making it less reactive in nucleophilic substitution reactions.
3-Methanesulfonyl-2H-1-benzopyran-2,4(3H)-dione:
Uniqueness
3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione is unique due to the presence of both chlorine and methanesulfonyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
112798-33-1 |
|---|---|
Formule moléculaire |
C10H7ClO5S |
Poids moléculaire |
274.68 g/mol |
Nom IUPAC |
3-chloro-3-methylsulfonylchromene-2,4-dione |
InChI |
InChI=1S/C10H7ClO5S/c1-17(14,15)10(11)8(12)6-4-2-3-5-7(6)16-9(10)13/h2-5H,1H3 |
Clé InChI |
GVKOONHAENJHEL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1(C(=O)C2=CC=CC=C2OC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


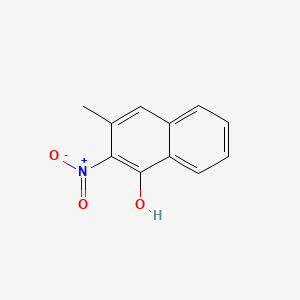


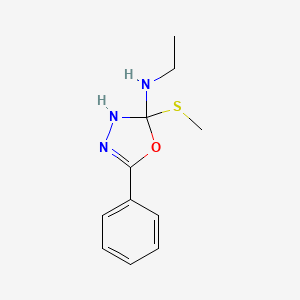


![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
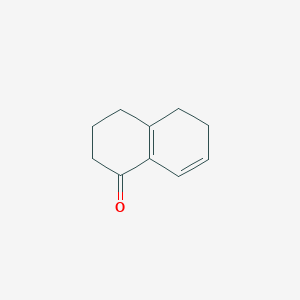
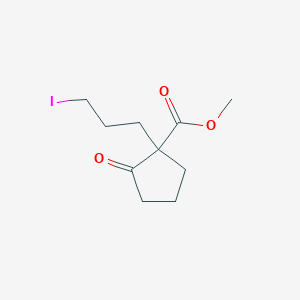
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
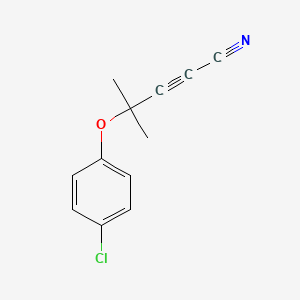
![1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14308549.png)
